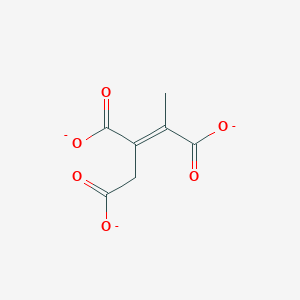
(2E)-but-2-ene-1,2,3-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-but-2-ene-1,2,3-tricarboxylate is tricarboxylate anion of of (2E)-but-2-ene-1,2,3-tricarboxylic acid. It is a conjugate base of a (2E)-but-2-ene-1,2,3-tricarboxylic acid.
Scientific Research Applications
Click Chemistry and Drug Discovery
(Kolb & Sharpless, 2003) explored the use of click chemistry in drug discovery. This chemistry involves practical and reliable transformations, such as the copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes. It finds applications in various aspects of drug discovery, including combinatorial chemistry, proteomics, and DNA research.
Novel Catalysts in Organic Synthesis
(Ghorbani‐Choghamarani & Akbaripanah, 2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines. This approach offers a mild and environmentally friendly method for organic synthesis.
Nanocrystal Chemistry
(Anderson et al., 2013) examined the displacement of metal carboxylate complexes from nanocrystals by Lewis bases. Their findings are significant for understanding the dynamic structure and composition of nanocrystals, which is crucial for their synthesis and application in various fields, including electronics and photonics.
Supramolecular Chemistry
(Schulze & Schubert, 2014) discussed the diverse supramolecular interactions of 1,2,3-triazoles. Their research highlights the versatility of these compounds in coordination chemistry, catalysis, and anion recognition, among other applications.
Catalysis in Organic Reactions
(Farcasiu, 1994) explored the catalytic reaction of but-1-ene, leading to various products. This study contributes to understanding catalysis mechanisms and developing new catalytic processes in organic chemistry.
Liquid- and Solid-Phase Synthesis
(Attanasi et al., 2001) presented a method for synthesizing quinoxalines from 3-diazenylbut-2-enes. Their work demonstrates the utility of this approach in both liquid- and solid-phase synthesis, expanding the toolbox for synthesizing complex organic molecules.
Lanthanide Podates
(Sénégas et al., 2003) studied the impact of connecting terminal carboxylate groups in lanthanide podates. Their research is valuable for understanding the structural, electronic, and photophysical properties of lanthanide complexes, which are important in materials science and photonics.
Gold-Catalyzed Reactions
(Cheong et al., 2008) explored gold-catalyzed cycloisomerization of 1,5-allenynes, a significant advancement in the field of catalysis, with implications for organic synthesis and material science.
properties
Product Name |
(2E)-but-2-ene-1,2,3-tricarboxylate |
|---|---|
Molecular Formula |
C7H5O6-3 |
Molecular Weight |
185.11 g/mol |
IUPAC Name |
(E)-but-2-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3/b4-3+ |
InChI Key |
NUZLRKBHOBPTQV-ONEGZZNKSA-K |
Isomeric SMILES |
C/C(=C(/CC(=O)[O-])\C(=O)[O-])/C(=O)[O-] |
Canonical SMILES |
CC(=C(CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



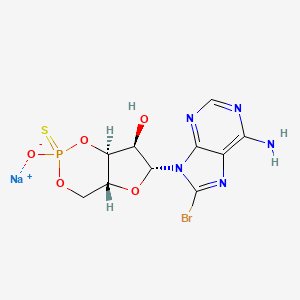
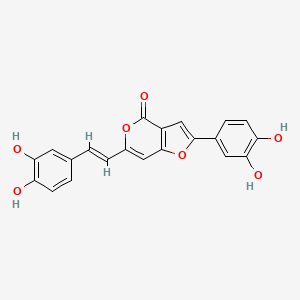
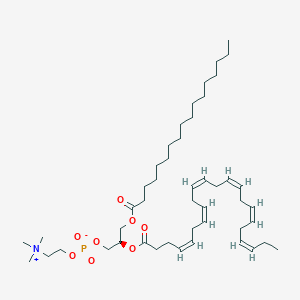
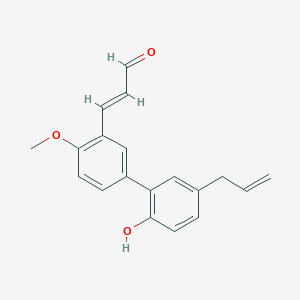
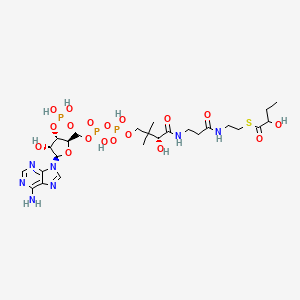
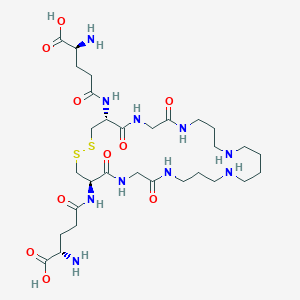
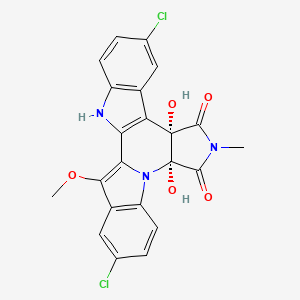
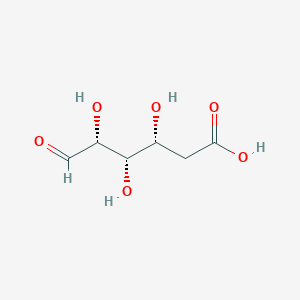
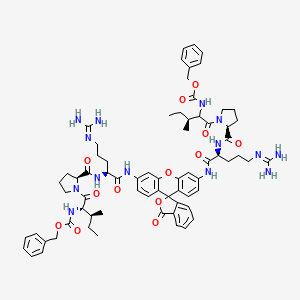

![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)
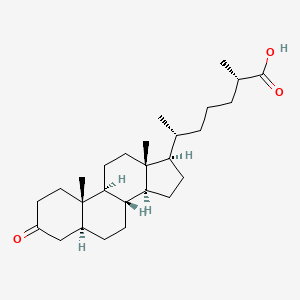
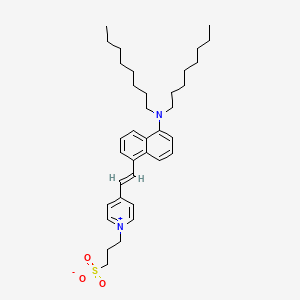
![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)